2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a fluorophenyl group, an oxadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Nitration and Chlorination: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-chloro-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-2-yl]-5-nitrobenzamide: Similar structure but with a different oxadiazole isomer.
Uniqueness
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is unique due to its specific combination of functional groups and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4O4/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZSCWRJKWEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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